

# A Comprehensive Spectroscopic and Methodological Guide to 5-Acetamido-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: 5-Acetamido-2-methylbenzoic acid

CAS No.: 103204-70-2

Cat. No.: B013056

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## Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of **5-Acetamido-2-methylbenzoic acid**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive analysis. By drawing upon empirical data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the expected spectral features of **5-Acetamido-2-methylbenzoic acid**. Furthermore, it outlines detailed, field-proven methodologies for the acquisition of such data, ensuring a self-validating framework for experimental design and data interpretation.

## Introduction: The Structural Significance of 5-Acetamido-2-methylbenzoic Acid

**5-Acetamido-2-methylbenzoic acid** is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a methyl group in the ortho position and an acetamido group in the meta position relative to the carboxyl group, presents a unique electronic and steric environment. The interplay of these functional groups—the electron-donating methyl group, the electron-withdrawing carboxylic acid, and the resonance-donating but inductively withdrawing acetamido group—governs its chemical reactivity and physical properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its behavior in various chemical and biological systems.

This guide provides a predictive yet scientifically grounded overview of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for **5-Acetamido-2-methylbenzoic acid**. The predictions are substantiated by comparative analysis with closely related molecules for which experimental data is available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **5-Acetamido-2-methylbenzoic acid** are based on the additive effects of its substituents on the benzene ring.

### Predicted $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methyl protons, the amide proton, and the carboxylic acid proton. The solvent of choice for analysis would likely be deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) due to the compound's polarity and the presence of exchangeable protons.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **5-Acetamido-2-methylbenzoic acid** in  $\text{DMSO-d}_6$

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Rationale for Prediction
Carboxylic Acid (-COOH)	~12.0 - 13.0	Singlet (broad)	1H	The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.
Amide (-NH)	~9.5 - 10.5	Singlet (broad)	1H	The amide proton is also exchangeable and appears as a broad singlet. Its chemical shift is influenced by hydrogen bonding.
Aromatic (H-6)	~7.8 - 8.0	Doublet	1H	This proton is ortho to the electron-withdrawing acetamido group, leading to a downfield shift. It is split by the adjacent H-4 proton.
Aromatic (H-4)	~7.5 - 7.7	Doublet of doublets	1H	This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

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Aromatic (H-3)	~7.2 - 7.4	Doublet	1H	This proton is ortho to the electron-donating methyl group, resulting in a more upfield shift compared to the other aromatic protons. It is split by the adjacent H-4 proton.
Methyl (-CH <sub>3</sub> )	~2.3 - 2.5	Singlet	3H	The methyl group attached to the aromatic ring typically appears as a singlet in this region.
Acetyl (-COCH <sub>3</sub> )	~2.0 - 2.2	Singlet	3H	The methyl group of the acetamido functionality is expected to be a sharp singlet.

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## Predicted <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum will provide insights into the number of unique carbon environments within the molecule.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **5-Acetamido-2-methylbenzoic acid** in DMSO-d<sub>6</sub>

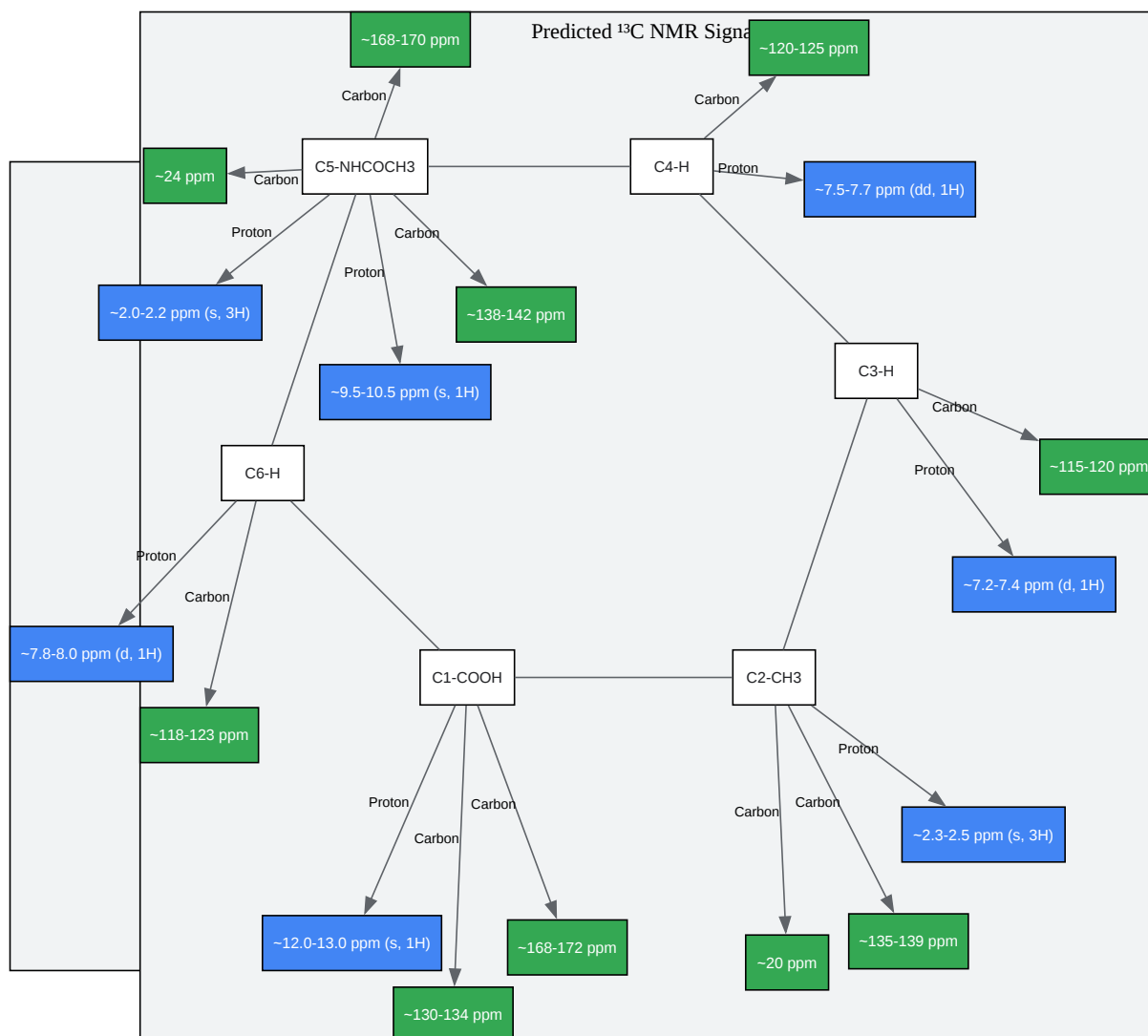
Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale for Prediction
Carboxylic Acid (-COOH)	~168 - 172	The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[1]
Amide Carbonyl (-CONH)	~168 - 170	The carbonyl carbon of the amide group also appears in a similar downfield region.
Aromatic (C-5)	~138 - 142	This carbon is attached to the nitrogen of the acetamido group, leading to a downfield shift.
Aromatic (C-2)	~135 - 139	The carbon bearing the methyl group will be shifted downfield.
Aromatic (C-1)	~130 - 134	The carbon attached to the carboxylic acid group.
Aromatic (C-4)	~120 - 125	Aromatic CH carbon.
Aromatic (C-6)	~118 - 123	Aromatic CH carbon.
Aromatic (C-3)	~115 - 120	Aromatic CH carbon.
Acetyl Methyl (-COCH <sub>3</sub> )	~24	The methyl carbon of the acetyl group.
Methyl (-CH <sub>3</sub> )	~20	The methyl carbon attached to the aromatic ring.

## Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of **5-Acetamido-2-methylbenzoic acid** in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of  $^{13}\text{C}$ , relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

## Structural-Spectral Relationship Diagram



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Caption: Predicted NMR signal assignments for **5-Acetamido-2-methylbenzoic acid**.

## Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for **5-Acetamido-2-methylbenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Predicted Intensity	Rationale for Prediction
3300 - 2500	Carboxylic Acid O-H	Stretching	Broad, Strong	The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.[2]
~3300	Amide N-H	Stretching	Medium	The N-H stretching vibration of a secondary amide.
~3000	Aromatic C-H	Stretching	Medium to Weak	Typical for C-H bonds on a benzene ring.
~2950	Aliphatic C-H	Stretching	Weak	C-H stretching of the methyl groups.
~1700	Carboxylic Acid C=O	Stretching	Strong	The carbonyl stretch of the carboxylic acid is a prominent peak.
~1660	Amide I Band (C=O)	Stretching	Strong	The carbonyl stretch of the amide group is also a strong absorption.
~1600, ~1475	Aromatic C=C	Stretching	Medium	Characteristic absorptions for the benzene ring.

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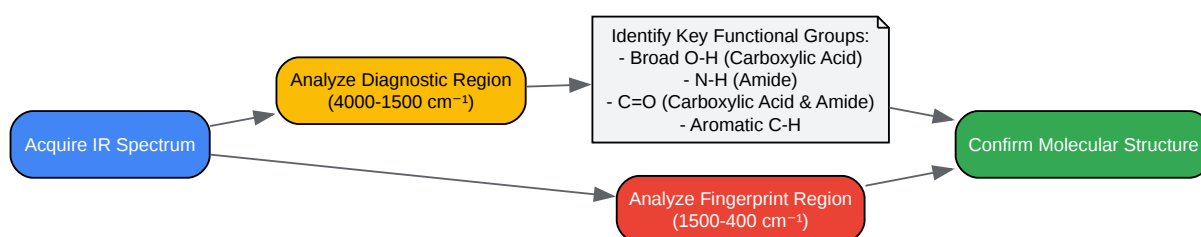
~1550	Amide II Band (N-H bend)	Bending	Medium	A characteristic band for secondary amides.
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## Experimental Protocol for IR Data Acquisition (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid **5-Acetamido-2-methylbenzoic acid** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample to ensure good contact with the crystal.
  - Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

## Workflow for IR Spectral Interpretation



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Caption: A streamlined workflow for the interpretation of an IR spectrum.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

### Predicted Mass Spectrum Data

For **5-Acetamido-2-methylbenzoic acid** ( $C_{10}H_{11}NO_3$ ), the expected molecular weight is approximately 193.20 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of **5-Acetamido-2-methylbenzoic acid**

m/z	Predicted Ion	Fragmentation Pathway
193	$[M]^+$	Molecular ion
178	$[M - CH_3]^+$	Loss of a methyl radical from the molecular ion.
151	$[M - C_2H_2O]^+$	Loss of ketene from the acetamido group.
134	$[M - COOH - H]^+$	Loss of the carboxylic acid group.
106	$[C_7H_6O]^+$	Further fragmentation of the aromatic ring.
43	$[CH_3CO]^+$	Acetyl cation, a common fragment from acetamides.

## Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **5-Acetamido-2-methylbenzoic acid** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ( $[M-H]^-$ ) is often effective.
  - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

## Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for **5-Acetamido-2-methylbenzoic acid**. By integrating foundational spectroscopic principles with comparative data from analogous structures, a reliable and scientifically rigorous framework for the characterization of this molecule is established. The detailed experimental protocols offer practical guidance for researchers seeking to acquire and interpret their own data. This document serves as a valuable resource for professionals in chemistry and drug development, facilitating a deeper understanding of the structural and analytical properties of **5-Acetamido-2-methylbenzoic acid**.

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## Sources

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- [2. infrared spectrum of benzoic acid  \$\text{C}\_7\text{H}\_6\text{O}\_2\$   \$\text{C}\_6\text{H}\_5\text{COOH}\$  prominent wavenumbers  \$\text{cm}^{-1}\$  detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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